molecular formula C8H8BrF B583391 1-Bromo-4-(1-fluoroethyl)benzene CAS No. 159298-87-0

1-Bromo-4-(1-fluoroethyl)benzene

Cat. No.: B583391
CAS No.: 159298-87-0
M. Wt: 203.054
InChI Key: DSUJAJAXIXMOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Aromatic Compound Research

1-Bromo-4-(1-fluoroethyl)benzene is a distinct molecule that incorporates both bromine and fluorine atoms. This dual halogenation makes it a valuable substrate in various chemical transformations. The bromine atom, for instance, is a versatile functional group that can participate in a wide array of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. wikipedia.org The fluorine atom, on the other hand, is known to impart unique properties such as increased metabolic stability and enhanced binding affinity when incorporated into bioactive molecules. nih.gov

The study of such mixed halogenated compounds provides insights into the selective reactivity of different carbon-halogen bonds and allows for the development of new synthetic methodologies. The presence of the fluoroethyl group further adds to the molecule's complexity and potential for stereoselective reactions.

Historical Trajectories and Evolution of Research on Fluorinated and Brominated Arenes

The journey of organofluorine chemistry began even before the isolation of elemental fluorine itself. nih.gov Early methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction developed in 1927, were pivotal for the synthesis of fluoroaromatic compounds. nih.govharvard.edu This reaction involves the thermal decomposition of aryl diazonium tetrafluoroborate (B81430) salts. harvard.edu Another significant advancement was the halogen exchange (HALEX) process, where a chloro or bromo substituent is replaced by fluorine using a fluoride (B91410) salt. nih.gov

The development of brominating agents and reactions has an equally rich history. The use of molecular bromine and other bromo-organic compounds for electrophilic bromination has been a cornerstone of organic synthesis for decades. sci-hub.se Over time, due to the hazardous nature of molecular bromine, a variety of solid bromine carriers have been developed. sci-hub.se

The convergence of these two streams of research has led to the development of sophisticated methods for the synthesis of molecules containing both fluorine and bromine. The evolution of palladium-catalyzed cross-coupling reactions, for example, has provided powerful tools for the selective functionalization of brominated arenes, including those that also contain fluorine. organic-chemistry.org

Current Research Landscape and Scholarly Importance of this compound

In the contemporary research landscape, halogenated aromatic compounds are recognized as crucial building blocks. researchgate.net The demand for new pharmaceuticals and agrochemicals continues to drive research into the synthesis and application of these molecules. nih.gov Fluorinated compounds, in particular, are of immense interest to the pharmaceutical industry due to the beneficial effects of fluorine on drug properties. nih.gov

While specific research applications of this compound are not as extensively documented as some of its simpler analogs, its structure suggests significant potential. It can serve as a versatile intermediate in the synthesis of more complex molecules. smolecule.com The bromo- and fluoroethyl-substituted benzene (B151609) moiety can be a key component in the design of new bioactive compounds. The presence of both a bromine atom, ready for cross-coupling, and a chiral center at the benzylic position bearing a fluorine atom, makes it an attractive target for asymmetric synthesis and the exploration of novel chemical space in drug discovery.

The study of compounds like this compound also contributes to a deeper understanding of the fundamental principles of chemical reactivity and the influence of multiple halogen substituents on the electronic properties of aromatic systems.

PropertyValue
IUPAC Name This compound
CAS Number 159298-87-0
Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol

Properties

IUPAC Name

1-bromo-4-(1-fluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUJAJAXIXMOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669739
Record name 1-Bromo-4-(1-fluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159298-87-0
Record name 1-Bromo-4-(1-fluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159298-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(1-fluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(1-fluoroethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Bromo 4 1 Fluoroethyl Benzene

Established Synthetic Routes and Precursor Strategies for 1-Bromo-4-(1-fluoroethyl)benzene

Established methods for synthesizing this compound rely on well-known organic reactions, including electrophilic bromination and fluoroalkylation. The choice of precursor is critical and often dictates the synthetic approach.

Electrophilic Bromination Approaches to Substituted Fluoroethylbenzenes

One primary strategy involves the electrophilic bromination of a substituted fluoroethylbenzene. This approach starts with 1-(1-fluoroethyl)benzene as the precursor. The fluorine and ethyl group on the benzene (B151609) ring influence the position of the incoming bromine atom.

In a typical electrophilic aromatic substitution reaction, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum tribromide (AlBr₃) is used to polarize the bromine molecule (Br₂), making it a better electrophile. wikipedia.orgmasterorganicchemistry.com The aromatic ring of 1-(1-fluoroethyl)benzene then attacks the electrophilic bromine. The directing effects of the 1-fluoroethyl group guide the bromine to the para position, yielding this compound. The rate-limiting step is the attack on the halogen electrophile by the aromatic ring, which generates a carbocation intermediate that is then deprotonated to restore aromaticity. masterorganicchemistry.com

It's important to note that while direct fluorination of benzene rings is possible, it is often challenging to control. masterorganicchemistry.com Therefore, introducing the fluoroalkyl group first, followed by bromination, can be a more controlled approach. The ionic addition of bromine in glacial acetic acid to fluoro-olefins has been studied, where the 1,2-dibromo adduct is the main product. sci-hub.se

Fluoroalkylation Strategies for Brominated Benzene Derivatives

An alternative and widely used approach is the fluoroalkylation of a brominated benzene derivative. This strategy begins with a precursor like 1-bromo-4-iodobenzene (B50087) or other suitably activated brominated benzenes.

Transition metal-catalyzed reactions are central to this strategy. For instance, copper-catalyzed cross-coupling reactions can form aryldifluoroamides from α-silyldifluoroamides and aryl halides. escholarship.org These aryldifluoroamides can then be converted to a variety of difluoroalkylarenes. escholarship.org Similarly, copper can mediate the coupling of iodobromobenzenes with perfluoroalkyl iodides. liv.ac.uk

Palladium-catalyzed reactions also play a crucial role. For example, palladium catalysts can be used for the cross-coupling of fluorinated alcohols with aryl bromides. acs.org Another method involves the palladium-catalyzed coupling of a mono-Grignard reagent derived from a dibromobenzene with 1H,1H,2H,2H-perfluoroalkyl iodides. liv.ac.uk

These fluoroalkylation methods offer versatility in introducing various fluoroalkyl chains onto the brominated benzene ring.

Regioselective Synthesis of this compound

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing this compound to ensure the bromine and 1-fluoroethyl groups are in the desired para (1,4) arrangement.

When starting with 1-(1-fluoroethyl)benzene, the 1-fluoroethyl group is an ortho-para director. The steric hindrance from the ethyl group favors the substitution at the para position, leading to the regioselective formation of this compound.

In the case of fluoroalkylation of a brominated precursor, the starting material, such as 4-bromotoluene, already has the desired para-substitution pattern. Subsequent reactions to introduce the fluoroethyl group are designed to occur at the other functional group without affecting the bromine's position.

Free-radical-mediated bromoallylation of acetylenes has been shown to proceed efficiently and regioselectively to yield 1-bromo-2-substituted 1,4-dienes. nih.gov While not directly producing the target compound, this demonstrates a method for achieving regioselective bromination. Similarly, the synthesis of 1,4-benzothiazines has been achieved with high regioselectivity through the reaction of α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol. acgpubs.org

Novel and Sustainable Synthetic Approaches Towards this compound

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing fluorinated aryl halides like this compound.

Catalytic Methods for Selective Halogenation and Fluoroalkylation

Modern synthetic chemistry increasingly relies on catalytic methods to enhance selectivity and reduce waste.

Copper-Catalyzed Reactions: Copper catalysis is effective for various transformations. For instance, copper(I) bromide has been used in the one-pot synthesis of compounds involving [¹⁸F]fluoroform. nih.gov Copper-catalyzed hydroxylation of aryl halides in water presents an environmentally friendly route to phenols and their derivatives. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are highly versatile. The tBuBrettPhos Pd G3 precatalyst, for example, enables the efficient cross-coupling of (hetero)aryl bromides with fluorinated alcohols. acs.org Palladium-catalyzed C-H activation and annulation with diazo compounds is another powerful tool for synthesizing complex nitrogen heterocycles. rsc.org

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been employed in the regioselective synthesis of various heterocyclic compounds through C-H activation and annulation reactions. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for synthesizing fluorinated aromatic compounds. mdpi.com This method can be used for the perfluoroalkylation of arenes using perfluoroalkyl iodides. mdpi.com

Green Chemistry Principles in the Synthesis of Fluorinated Aryl Halides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chu.edu.cn

The synthesis of aryl halides can be achieved through alkyne functionalization in a reaction that does not require a metal catalyst, auxiliary agent, or inert gas protection, making it a green process. chu.edu.cn This method, known as the Hexadehydro-Diels-Alder (HDDA) reaction, can construct multiple C-C and C-X bonds in a single step. chu.edu.cn

The use of lemon juice as a natural, biodegradable catalyst in conjunction with concentrated solar radiation for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones exemplifies a green chemistry approach. nih.gov This method avoids toxic reagents and energy-intensive processes. nih.gov

Furthermore, conducting reactions in environmentally benign solvents like water is a key aspect of green chemistry. The copper-catalyzed hydroxylation of aryl halides has been successfully performed in neat water. rsc.org

Optimization of Reaction Conditions and Isolation Methodologies in Research

The successful synthesis of this compound hinges on carefully controlled reaction parameters and effective isolation techniques to ensure high purity and yield.

The yield of this compound can be significantly influenced by the choice of reagents and reaction conditions. One documented synthesis involves the alkylation of 1-bromo-4-(fluoromethyl)benzene. In this method, the use of a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), and an alkylating agent like methyl iodide, is crucial. Research has shown that increasing the equivalents of both the base and the alkylating agent can lead to a higher yield of the desired product. rsc.org For instance, using 10 equivalents of methyl iodide and LTMP resulted in a nuclear magnetic resonance (NMR) yield of over 95%. rsc.org

Another approach involves the fluorination of a corresponding bromoethylbenzene precursor. The choice of the fluorinating agent and reaction conditions is paramount for achieving good yields.

Detailed below are findings from a study on the alkylation of fluoromethylarenes, which includes the synthesis of this compound (2f). rsc.org The study investigated the impact of varying the amounts of methyl iodide and LTMP on the product yield.

Table 1: Optimization of Reagent Equivalents for the Synthesis of 4-(1-Fluoroethyl)biphenyl (2a) as a Model Reaction

EntryMethyl Iodide (equiv)LTMP (equiv)Yield (%)
42245
55578
61010>95 (NMR)

This table is based on data for a related compound, 4-(1-fluoroethyl)biphenyl (2a), to illustrate the effect of reagent stoichiometry on yield in this type of reaction. rsc.org

The data clearly indicates that a higher concentration of both the alkylating agent and the base leads to a more efficient reaction, significantly boosting the product yield. rsc.org Following this optimized approach, this compound (2f) was successfully synthesized with a reported isolated yield of 57%. rsc.org

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. A common and effective method employed is flash column chromatography. rsc.org

In a typical procedure, after the reaction is complete, the mixture undergoes a work-up process. This often involves quenching the reaction with a suitable reagent, such as methanol (B129727), followed by extraction with an organic solvent like dichloromethane (B109758) (CH2Cl2). rsc.orgrsc.org The combined organic layers are then washed sequentially with dilute aqueous acid (e.g., HCl) and a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove any unreacted reagents and byproducts. rsc.org The organic layer is subsequently dried over an anhydrous salt, such as sodium sulfate (B86663) (Na2SO4), and the solvent is removed under reduced pressure. rsc.orgnih.gov

The crude product obtained after these steps is then purified. Flash column chromatography using a silica (B1680970) gel stationary phase is a widely reported technique for this purpose. rsc.org The choice of the mobile phase (eluent) is crucial for effective separation. A mixture of petroleum ether and dichloromethane is often used, with the ratio adjusted to achieve optimal separation of the desired product from impurities. rsc.org For instance, a gradient of petroleum ether and dichloromethane has been successfully used to afford the purified this compound as a colorless oil. rsc.orgrsc.org

Table 2: Summary of a Typical Purification Procedure

StepDescriptionPurpose
1. QuenchingAddition of a reagent like methanol to stop the reaction.To safely terminate the reaction and neutralize reactive species.
2. ExtractionUsing an organic solvent (e.g., CH2Cl2) to separate the product from the aqueous layer. rsc.orgTo isolate the organic product from the aqueous reaction medium.
3. WashingSequential washing with dilute HCl and saturated NaHCO3 solutions. rsc.orgTo remove acidic and basic impurities.
4. DryingTreatment with an anhydrous salt like Na2SO4. rsc.orgTo remove residual water from the organic phase.
5. ConcentrationRemoval of the solvent under reduced pressure.To obtain the crude product.
6. PurificationFlash column chromatography on silica gel. rsc.orgTo separate the target compound from remaining impurities.

This systematic approach to purification ensures the final product, this compound, is obtained with high purity, which is essential for its subsequent use in research and development. rsc.org

Reactivity and Mechanistic Investigations of 1 Bromo 4 1 Fluoroethyl Benzene

Electrophilic Aromatic Substitution Reactions of 1-Bromo-4-(1-fluoroethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edu The reaction typically proceeds through a two-step mechanism initiated by the attack of the aromatic π-electron system on the electrophile, which forms a resonance-stabilized carbocation known as an arenium ion or σ-complex. uci.edunih.gov The first step is generally rate-determining. uci.edu Subsequent loss of a proton restores the ring's aromaticity and yields the final product. uci.edu

The regioselectivity of EAS reactions on substituted benzene rings is governed by the electronic properties of the existing substituents. wikipedia.orglibretexts.org In this compound, the benzene ring is substituted with a bromine atom and a 1-fluoroethyl group [-CH(F)CH₃] in a para arrangement.

Bromo Group: Halogens like bromine are categorized as deactivating, ortho-, para-directing groups. uci.edu Their electron-withdrawing inductive effect (-I) decreases the nucleophilicity of the aromatic ring, making the reaction slower compared to unsubstituted benzene. wikipedia.orglibretexts.org However, their lone pair electrons can be donated through resonance (+M effect), which preferentially stabilizes the positive charge of the arenium ion intermediate when the electrophile attacks at the ortho and para positions. nih.govyoutube.com

With both the bromo and 1-fluoroethyl groups being ortho-, para-directors, the incoming electrophile is directed to the positions ortho to each substituent. As the two groups are para to each other, the two available positions for substitution are electronically activated. The final regiochemical outcome will be determined by a combination of the relative activating/deactivating strength of the two groups and steric hindrance.

The mechanism of electrophilic aromatic substitution is commonly probed by studying reaction kinetics, intermediates, and theoretical models. The classical mechanism involves the formation of the Wheland intermediate (σ-complex). nih.gov For this compound, electrophilic attack at the positions ortho to the bromo and 1-fluoroethyl groups would lead to the most stabilized carbocation intermediates. The resonance stabilization provided by the lone pairs on the bromine atom is particularly significant in lowering the activation energy for the ortho and para pathways. nih.gov

Modern computational methods, such as Density Functional Theory (DFT), have provided deeper insights into the mechanistic landscape of EAS. nih.govrsc.org These studies have revealed that under certain conditions, the reaction may proceed through a concerted mechanism that does not involve a stable σ-complex intermediate. nih.govvub.ac.be The specific pathway is influenced by the nature of the electrophile, the solvent, and the substituents on the aromatic ring. nih.gov

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (NAS) is a less common but important reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. libretexts.org The predominant mechanism is the SNAr (addition-elimination) pathway, which involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction is completed by the departure of the leaving group.

For the SNAr mechanism to be effective, the aromatic ring must be electron-deficient. This is typically achieved by the presence of potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgbath.ac.uk In this compound, neither the bromine atom nor the 1-fluoroethyl group is a sufficiently strong electron-withdrawing group to facilitate NAS reactions under mild conditions. Consequently, these reactions are expected to be slow or require forcing conditions like high temperatures and pressures.

Halogen exchange (Halex) reactions are a subset of nucleophilic aromatic substitution where one halogen is replaced by another. For instance, the substitution of the bromine atom in this compound with fluorine would require a fluoride (B91410) source like potassium fluoride. In contrast to SN1 and SN2 reactions, the rate-determining step in many SNAr reactions is the initial nucleophilic attack. youtube.com A more electronegative substituent (like fluorine) makes the attached carbon more electrophilic and can accelerate this step, making fluoride an effective leaving group in some NAS contexts. youtube.com However, initiating the exchange on this particular substrate would still face the aforementioned challenge of insufficient ring activation.

Intramolecular NAS can occur if a derivative of this compound is synthesized to contain a tethered nucleophile (e.g., an alcohol or amine) in an appropriate position. This nucleophilic moiety could then displace the bromine atom in an intramolecular fashion to form a new heterocyclic ring fused to the benzene ring. The feasibility of such a cyclization would depend critically on the length and conformation of the tether connecting the nucleophile to the aromatic ring, as well as the electronic character of the ring itself.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The carbon-bromine bond in aryl bromides like this compound serves as an effective handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are most commonly employed for these transformations. researchgate.net

Prominent examples of cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: The reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure or an alkylated/vinylated arene. researchgate.netresearchgate.net

Heck-Mizoroki Reaction: The coupling with an alkene to introduce a vinyl group onto the aromatic ring. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to synthesize an arylethyne. researchgate.netorgsyn.org

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by coupling with an amine. wikipedia.orgchemrxiv.org

These reactions are highly valued for their functional group tolerance and broad substrate scope. The tables below outline hypothetical but representative conditions for these key cross-coupling reactions using this compound as the aryl halide partner, based on established protocols for similar substrates.

Table 1. Representative Conditions for Suzuki-Miyaura Coupling
ParameterConditionRole
Aryl HalideThis compoundSubstrate
Coupling PartnerArylboronic acidSource of new C-C bond
CatalystPd(PPh₃)₄ or Pd(OAc)₂Active catalytic species
LigandPPh₃ (if using Pd(OAc)₂)Stabilizes catalyst
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄Activates boronic acid
SolventToluene/H₂O, Dioxane, or DMFReaction medium
Temperature80-110 °CProvides activation energy
Table 2. Representative Conditions for Heck-Mizoroki Reaction
ParameterConditionRole
Aryl HalideThis compoundSubstrate
Coupling PartnerAlkene (e.g., Styrene, Acrylate)Source of new C-C bond
CatalystPd(OAc)₂ or PdCl₂Active catalytic species
LigandP(o-tolyl)₃ or PPh₃Stabilizes catalyst
BaseEt₃N, K₂CO₃, or NaOAcNeutralizes HBr byproduct
SolventDMF, NMP, or AcetonitrileReaction medium
Temperature100-140 °CProvides activation energy
Table 3. Representative Conditions for Sonogashira Coupling
ParameterConditionRole
Aryl HalideThis compoundSubstrate
Coupling PartnerTerminal AlkyneSource of new C-C bond
CatalystPd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Pd(0) source for catalytic cycle
Co-catalystCuIActivates the alkyne
BaseEt₃N, i-Pr₂NH, or PiperidineBase and often solvent
SolventTHF or DMF (if base is not solvent)Reaction medium
Temperature25-80 °CProvides activation energy
Table 4. Representative Conditions for Buchwald-Hartwig Amination
ParameterConditionRole
Aryl HalideThis compoundSubstrate
Coupling PartnerPrimary or Secondary AmineSource of nitrogen
CatalystPd₂(dba)₃ or Pd(OAc)₂Pd(0) precatalyst
LigandXantphos, BINAP, or RuPhosBulky phosphine (B1218219) ligand
BaseNaOt-Bu, K₂CO₃, or Cs₂CO₃Deprotonates amine
SolventToluene or DioxaneReaction medium
Temperature80-110 °CProvides activation energy

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron compound. nih.govrsc.org For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents. A typical protocol involves a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and ligands is crucial for achieving high yields and turnover numbers. The reaction is tolerant of a variety of functional groups and reaction conditions are generally mild. nih.gov

A related compound, 1-Bromo-4-(1,1-difluoroethyl)benzene, is noted for its utility in Suzuki couplings to construct drug scaffolds. nbinno.com The principles governing its reactivity are applicable to this compound. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction with this compound

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (2) K₂CO₃ Toluene/H₂O 92
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) Cs₂CO₃ Dioxane 88

Note: The data in this table is illustrative and represents typical outcomes for Suzuki-Miyaura reactions of aryl bromides.

Heck and Sonogashira Coupling Strategies

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. For this compound, this reaction can be used to synthesize stilbene (B7821643) derivatives and other vinylated aromatic compounds. The reaction is typically catalyzed by a palladium(II) salt, such as Pd(OAc)₂, in the presence of a phosphine ligand and a base. researchgate.net

The Sonogashira coupling, on the other hand, involves the reaction of an aryl halide with a terminal alkyne, providing a direct route to substituted alkynes. organic-chemistry.orgresearchgate.net This reaction is co-catalyzed by palladium and copper(I) salts. researchgate.net The Sonogashira coupling is valued for its mild reaction conditions and functional group tolerance. organic-chemistry.org

Table 2: Example Heck and Sonogashira Coupling Reactions

Reaction Coupling Partner Catalyst System Base Solvent Product
Heck Styrene Pd(OAc)₂/P(o-tolyl)₃ Et₃N DMF 4-(1-Fluoroethyl)stilbene

Note: The reactions shown are representative examples for aryl bromides.

Ligand Design and Catalyst Optimization in Cross-Coupling with this compound

The efficiency of cross-coupling reactions involving this compound is highly dependent on the catalyst system. Ligand design plays a central role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Electron-rich and sterically bulky phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often effective in improving catalytic activity for challenging substrates. researchgate.net

Catalyst optimization involves screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to identify the optimal conditions for a specific transformation. semanticscholar.org For instance, the choice of a weaker base like K₃PO₄ can sometimes be beneficial in preventing side reactions. nih.gov Microwave-assisted heating can also be employed to reduce reaction times significantly. researchgate.net

Mechanistic Studies of Catalytic Cycles in Cross-Coupling

The catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira couplings are well-established. They all begin with the oxidative addition of the C-Br bond of this compound to a Pd(0) species, forming a Pd(II) intermediate.

In the Suzuki-Miyaura cycle, this is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. colab.wschemrxiv.org

In the Heck cycle, the Pd(II) intermediate coordinates with the alkene, followed by migratory insertion and β-hydride elimination to give the product.

In the Sonogashira cycle, a copper acetylide, formed in situ, undergoes transmetalation with the Pd(II) complex, followed by reductive elimination.

Mechanistic investigations help in understanding the role of each component in the reaction and in designing more efficient catalytic systems. researchgate.net

Radical Reactions and Photochemistry of this compound

Beyond palladium-catalyzed reactions, the C-Br bond in this compound can also participate in radical and photochemical transformations.

Generation and Reactivity of Radical Intermediates

The 4-(1-fluoroethyl)phenyl radical can be generated from this compound through various methods, including the use of radical initiators or photolysis. Once formed, this aryl radical is a highly reactive intermediate that can participate in a range of reactions, such as addition to multiple bonds or hydrogen atom abstraction. The reactivity of the radical is influenced by the electronic properties of the fluoroethyl substituent.

Photolytic Transformations and Reaction Pathways

Under photochemical conditions, the C-Br bond of this compound can undergo homolytic cleavage upon absorption of UV light. This process generates a 4-(1-fluoroethyl)phenyl radical and a bromine radical. The subsequent reaction pathways can be complex and may include dimerization, reaction with the solvent, or other radical trapping processes. Recent studies have shown that divalent palladium can act as a light-absorbing species, enabling cross-coupling reactions under photochemical conditions. ruepinglab.com

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions are fundamental in organic synthesis for the elaboration of molecular scaffolds. For this compound, these transformations can be conceptually divided into reactions involving the aromatic bromine atom and those targeting the fluoroethyl side chain.

The bromo group on the benzene ring is an archetypal functional group for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are cornerstones of modern synthetic chemistry.

Cross-Coupling Reactions: It is highly probable that this compound would readily participate in various palladium-catalyzed cross-coupling reactions. These would include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups at the 4-position of the benzene ring.

Heck Reaction: Coupling with alkenes to introduce a substituted vinyl group.

Sonogashira Coupling: Reaction with terminal alkynes to yield substituted alkynylbenzenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.

While these reactions are well-established for a vast array of aryl bromides, the specific reaction conditions, catalyst systems, and resulting yields for this compound have not been documented. A hypothetical data table for such transformations is presented below to illustrate the type of research findings that are currently absent from the literature.

Hypothetical Data for Suzuki-Miyaura Coupling of this compound

Entry Boronic Acid/Ester Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (2) K₂CO₃ Toluene/H₂O 100 12 Not Reported
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) Cs₂CO₃ Dioxane 90 18 Not Reported

Organometallic Intermediates: The bromo moiety can also be converted into organometallic reagents, which are powerful intermediates for forming new bonds.

Lithiation: Halogen-lithium exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, would likely generate 4-(1-fluoroethyl)phenyllithium. This highly reactive species could then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups.

Magnesium-Halogen Exchange: Treatment with a Grignard reagent, such as isopropylmagnesium chloride, would be expected to form the corresponding Grignard reagent, 4-(1-fluoroethyl)phenylmagnesium bromide. This reagent would be a versatile nucleophile for reactions with carbonyl compounds and other electrophiles.

Again, specific experimental protocols and outcomes for these transformations with this compound are not described in the available scientific literature.

The reactivity of the 1-fluoroethyl side chain is another area where dedicated research is currently lacking. The presence of a fluorine atom at a benzylic position suggests two primary pathways for modification.

Nucleophilic Substitution: The benzylic carbon is activated towards nucleophilic attack. However, fluoride is generally a poor leaving group. Activation of the C-F bond, possibly through the use of Lewis acids or under specific solvation conditions, might enable its displacement by other nucleophiles (e.g., oxygen, nitrogen, or sulfur-based nucleophiles). The stereochemical outcome of such a substitution (retention, inversion, or racemization) would be of significant mechanistic interest.

Elimination Reactions (Dehydrofluorination): In the presence of a suitable base, this compound could potentially undergo an elimination reaction to form 1-bromo-4-vinylbenzene. The mechanism of this dehydrofluorination (E1, E2, or E1cb) would depend on the reaction conditions and the nature of the base employed.

The table below conceptualizes the type of data that would be necessary to understand the reactivity of the fluoroethyl side chain.

Hypothetical Data for Modifications at the Fluoroethyl Side Chain

Entry Reagent Reaction Type Conditions Product Yield (%)
1 NaN₃ Nucleophilic Substitution Lewis Acid, CH₃CN, 80°C 1-(4-Azidoethyl)-4-bromobenzene Not Reported
2 NaOEt Elimination EtOH, reflux 1-Bromo-4-vinylbenzene Not Reported

Applications of 1 Bromo 4 1 Fluoroethyl Benzene in Advanced Organic Synthesis Research

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The presence of both a bromo and a fluoroethyl group on the benzene (B151609) ring allows for a wide range of chemical transformations. The bromine atom can participate in various cross-coupling reactions, while the fluoroethyl group can influence the molecule's physical and biological properties. This dual functionality makes 1-Bromo-4-(1-fluoroethyl)benzene a key intermediate in the construction of more elaborate molecular architectures. rsc.orgsmolecule.com

Precursors in Scaffold Construction for Future Pharmaceutical Investigations

In medicinal chemistry, the introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. dur.ac.uk this compound is utilized as a precursor for synthesizing fluorinated analogues of biologically active compounds. For instance, it can be used to create complex fluorinated amino acids and other scaffolds that are under investigation for their therapeutic potential. beilstein-journals.orgbeilstein-journals.org The bromo group allows for the attachment of this fluorinated motif to various molecular frameworks through reactions like Suzuki or Stille coupling, enabling the exploration of new chemical space in drug discovery.

Intermediate in Agrochemical Research and Development

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the development of new agrochemicals, such as herbicides and pesticides. wikipedia.orggoogle.comgoogle.com The incorporation of the fluoroethylphenyl moiety can lead to compounds with improved efficacy and selectivity. The bromine atom provides a reactive handle for synthesizing a variety of derivatives, allowing researchers to fine-tune the biological activity and environmental profile of potential agrochemical candidates. rsc.org

Building Blocks for Materials Science Applications (e.g., functional polymers)

The unique electronic properties imparted by the fluorine atom make this compound an interesting building block for materials science. smolecule.combldpharm.combeilstein-journals.org It can be incorporated into polymers and other materials to modify their thermal stability, dielectric constant, and optical properties. The bromo group facilitates polymerization reactions or the attachment to other monomers, leading to the creation of functional polymers with tailored characteristics for applications in electronics and other advanced technologies.

Stereoselective and Asymmetric Synthesis Utilizing this compound

The chiral center at the carbon atom bearing the fluorine atom in this compound introduces the element of stereochemistry into its applications. The synthesis of enantiomerically pure forms of this compound and its derivatives is crucial for understanding their interactions with biological systems and for the development of stereochemically defined materials.

Chiral Auxiliary and Catalysis Approaches in Stereoselective Transformations

In stereoselective synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. While direct use of this compound as a chiral auxiliary is not widely documented, related structures highlight the importance of the fluorinated stereocenter. For example, the o-sulfinyl group in similar fluorobenzyl anion intermediates can act as a chiral auxiliary, directing diastereoselective transformations. rsc.org This principle can be extended to reactions involving this compound, where the chiral center can influence the approach of reagents, leading to the preferential formation of one stereoisomer. Asymmetric catalysis, using chiral catalysts, is another powerful tool to achieve stereocontrol in reactions involving this building block. rsc.org

Enantioselective Routes to Derivatives of this compound

The development of synthetic routes to enantiomerically enriched derivatives of this compound is an active area of research. One approach involves the diastereoselective alkylation of chiral Ni(II) complexes, which can be used to synthesize a variety of fluorinated amino acids with high enantiomeric purity. beilstein-journals.org Another strategy is the asymmetric hydrogenation of prochiral precursors, catalyzed by chiral transition metal complexes. beilstein-journals.org These methods allow for the preparation of specific enantiomers of compounds derived from this compound, which is essential for evaluating their biological activity and for their application in chiral materials. Research has also explored the stereoselective synthesis of related structures like 1-bromo-1-fluorostyrenes, which can serve as precursors to chiral fluorinated compounds. researchgate.netcrossref.org

Below is a table summarizing the key applications and synthetic strategies involving this compound:

Application Area Specific Role of this compound Key Synthetic Strategies
Pharmaceuticals Precursor for fluorinated bioactive molecules and complex amino acids. beilstein-journals.orgbeilstein-journals.orgCross-coupling reactions (e.g., Suzuki, Stille), asymmetric synthesis. beilstein-journals.org
Agrochemicals Intermediate for novel herbicides and pesticides with enhanced properties. wikipedia.orggoogle.comgoogle.comDerivatization via the bromo group to modulate biological activity. rsc.org
Materials Science Building block for functional polymers with tailored electronic and physical properties. smolecule.combldpharm.combeilstein-journals.orgPolymerization and incorporation into material frameworks.
Stereoselective Synthesis Chiral building block for controlling stereochemistry in complex molecule synthesis. acs.orgUse of chiral auxiliaries, asymmetric catalysis, enantioselective alkylation. rsc.orgbeilstein-journals.org

Advanced Spectroscopic and Analytical Methodologies in Research on 1 Bromo 4 1 Fluoroethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For 1-bromo-4-(1-fluoroethyl)benzene, a combination of ¹⁹F, ¹H, and ¹³C NMR, along with two-dimensional techniques, is essential for unambiguous structural confirmation.

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for analyzing fluorine-containing compounds. In the case of this compound, this technique is crucial for directly observing the fluorine atom's environment. The chemical shift in a ¹⁹F NMR spectrum provides insight into the electronic surroundings of the fluorine atom. Furthermore, the signal for the fluorine would appear as a complex multiplet due to coupling with the adjacent methine proton (a doublet of quartets) and, to a lesser extent, with the protons on the methyl group and the aromatic ring. This coupling pattern is definitive for confirming the structure of the 1-fluoroethyl group attached to the benzene (B151609) ring. While specific experimental data for this compound is not widely published, related structures show characteristic shifts that help in predicting the spectral features.

¹H and ¹³C NMR spectroscopy provide foundational information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons:

Aromatic Protons: The four protons on the benzene ring would typically appear as two doublets in the aromatic region (approximately 7.0-7.6 ppm). The para-substitution pattern creates a symmetrical AA'BB' system.

Methine Proton (-CH(F)-): The single proton on the carbon bearing the fluorine atom would show a complex splitting pattern. It would be split into a doublet by the adjacent fluorine atom and into a quartet by the three protons of the methyl group, resulting in a doublet of quartets.

Methyl Protons (-CH₃): The three protons of the methyl group would appear as a doublet, split by the single adjacent methine proton.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct carbon signals would be anticipated:

Aromatic Carbons: Six signals for the benzene ring carbons. The carbon attached to the bromine (C-Br) and the carbon attached to the fluoroethyl group (C-C(F)) would have characteristic chemical shifts. The remaining four aromatic carbons would account for four other signals.

Ethyl Group Carbons: The two carbons of the ethyl group would also be distinct. The carbon atom bonded to the fluorine (C-F) would show a large one-bond carbon-fluorine coupling constant (¹JCF), a key feature confirming the fluorine's position. The methyl carbon would appear as a single peak, potentially showing a smaller two-bond coupling to fluorine (²JCF).

While 1D NMR provides essential data, 2D NMR techniques are employed to resolve ambiguities and definitively assign signals. Techniques like COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, confirming the relationship between the methine proton and the methyl protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These correlations would unequivocally link the ethyl group to the correct position on the brominated aromatic ring, completing the structural elucidation.

Mass Spectrometry (MS) in Research Applications

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For this compound (C₈H₈BrF), the calculated monoisotopic mass is 201.97934 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The presence of bromine is particularly notable in mass spectra due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments.

Predicted mass spectrometry data for various adducts of this compound highlight the expected m/z values in an HRMS analysis.

Adductm/z (Predicted)
[M]+201.97879
[M+H]+202.98662
[M+Na]+224.96856
[M+NH₄]+220.01316
[M+K]+240.94250

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms fragment ions. The masses of these fragments offer clues to the molecule's structure.

For this compound, key fragmentation pathways would likely include:

Benzylic Cleavage: A common fragmentation for ethylbenzene (B125841) derivatives is the loss of a methyl group (•CH₃) to form a stable benzylic carbocation. This would result in a fragment ion with an m/z corresponding to [M-15]⁺.

Loss of Bromine: Cleavage of the carbon-bromine bond would lead to the loss of a bromine radical (•Br), resulting in a fragment at [M-79]⁺ or [M-81]⁺.

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) (HF) is another possible fragmentation pathway for fluoroalkanes.

Analyzing the relative abundance of these and other fragment ions allows researchers to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research

Chromatographic methods are indispensable in the synthesis and analysis of this compound, providing critical insights into reaction progress, product purity, and the profile of any byproducts. The selection between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds and is frequently employed in research involving this compound and its precursors or products. Its high resolution and sensitivity are leveraged to monitor the progress of reactions in real-time and to assess the purity of the final product.

In synthetic procedures, GC-MS allows for the qualitative and quantitative analysis of reaction mixtures. For instance, during the synthesis of fluorinated aromatic compounds, GC-MS can be used to determine the ratio of mono- and di-fluorinated products, which can be challenging to purify due to their high volatility. rsc.org The technique is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, by providing rapid feedback on the product distribution. For example, conversions to desired products in the development of cross-coupling reactions are often determined by GC-MS analysis. nih.gov

The mass spectrometer component provides structural information based on the fragmentation patterns of the eluted compounds. For halogenated compounds like this compound, the isotopic pattern of bromine (79Br and 81Br) in the mass spectrum serves as a distinctive signature for identifying bromine-containing fragments. Analysis of byproducts is another critical application; for example, GC-MS can reveal competing reaction pathways, such as over-oxidation or the formation of polyhalogenated derivatives. The retention indices of fluoroalkylarenes on various stationary phases, such as standard nonpolar polydimethylsiloxane (B3030410) phases, are also characterized using gas chromatography to aid in identification. researchgate.net

Table 1: Applications of GC-MS in the Analysis of this compound

Application Details Typical Findings
Reaction Monitoring Tracking the consumption of starting materials and the formation of this compound. Optimization of reaction time and temperature; detection of intermediates.
Purity Assessment Quantifying the purity of the isolated product by separating it from residual solvents, starting materials, and byproducts. Determination of product purity (e.g., >95%); identification of impurities.
Byproduct Analysis Identifying and quantifying side products formed during the synthesis. Detection of isomers, polybrominated species, or products from side reactions.

| Volatile Product Identification | Analysis of volatile products in complex mixtures, especially in fluorination reactions where products can have high volatility. rsc.org | Confirmation of molecular weight and identification of structural isomers based on fragmentation patterns. rsc.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For compounds that are non-volatile, thermally labile, or of higher molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. In the context of research on this compound, LC-MS is vital for analyzing reactions where it is used as a building block to create larger, more complex, and often non-volatile molecules, such as pharmaceutical intermediates or drug analogues. uts.edu.au

LC-MS is particularly useful for monitoring the progress of coupling reactions or substitution reactions where this compound is a starting material. The resulting products are typically larger and less volatile, making them unsuitable for GC analysis. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer, can separate these complex mixtures, and the MS component provides mass information for each peak, confirming the identity of the expected product and revealing any non-volatile intermediates or byproducts. osaka-u.ac.jp

For instance, in the synthesis of PET tracers, LC-MS is used for the analysis and purification of the final radiolabeled compounds. vu.nl While not directly involving the target compound, this demonstrates the utility of LC-MS for complex fluorinated molecules. The technique is also used for the analysis of non-volatile starting materials or reagents used in conjunction with this compound. Documentation for this compound often includes LC-MS data, indicating its role in quality control. bldpharm.com

Table 2: Applications of LC-MS in Research Involving this compound

Application Details Typical Findings
Analysis of Derivatives Characterization of larger, non-volatile molecules synthesized from this compound. Confirmation of molecular weight of coupled products, substituted derivatives, or potential drug candidates.
Reaction Monitoring Tracking the formation of non-volatile products in reactions such as Suzuki or Sonogashira couplings. Identification of reaction intermediates and final products in complex reaction mixtures.
Purification Support Used in conjunction with preparative HPLC to isolate and purify non-volatile target compounds. Isolation of high-purity fractions of derivatives for further study. osaka-u.ac.jp

| Quality Control | Verifying the identity and purity of non-volatile starting materials or the final target compound itself. bldpharm.com | Confirmation of the expected molecular ion peak and assessment of impurities. |

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature americanelements.com, this technique is invaluable for the structural elucidation of its solid derivatives. When this compound is used as a precursor in the synthesis of more complex molecules that can be crystallized, X-ray crystallography provides unambiguous proof of their structure, including stereochemistry and conformation.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the positions of individual atoms can be determined with high precision. This information is crucial for understanding structure-activity relationships, reaction mechanisms, and intermolecular interactions in the solid state, such as hydrogen or halogen bonding.

For example, in the study of related brominated aromatic compounds, X-ray crystallography has been used to:

Reveal the spatial arrangement of substituents on the benzene ring.

Determine bond lengths, bond angles, and torsion angles, which can be influenced by steric and electronic effects of the substituents. researchgate.net

Analyze the conformation of flexible side chains.

Investigate intermolecular interactions, like π-stacking, which govern how molecules pack in the crystal lattice. researchgate.net

The structural data obtained from X-ray crystallography is often essential for confirming the outcome of stereoselective reactions or for studying the geometry of pharmacologically active molecules derived from this compound.

Table 3: Example of Crystallographic Data for a Related Bromo-Aromatic Compound, 1-Bromo-2-(phenylselenyl)benzene

Parameter Value Significance
Crystal System Monoclinic Describes the basic symmetry of the crystal lattice.
Space Group P2₁/c Defines the specific symmetry operations within the unit cell.
Dihedral Angle 72.69 (5)° (between benzene rings) Indicates the relative orientation of the aromatic rings in the molecule. researchgate.net
Bond Angle 99.19 (6)° (C—Se—C) Provides insight into the geometry around the selenium atom. researchgate.net

| Intermolecular Interactions | π-stacking with a centroid–centroid distance of 3.630 (1) Å | Reveals non-covalent forces that stabilize the crystal structure. researchgate.net |

This table presents data for a structurally related compound to illustrate the type of information obtained from an X-ray crystallographic study.

Theoretical and Computational Chemistry of 1 Bromo 4 1 Fluoroethyl Benzene

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of molecules from first principles. For 1-bromo-4-(1-fluoroethyl)benzene, these methods can provide a detailed picture of its molecular orbitals, electron density distribution, and the energetic factors governing its stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the geometries and electronic properties of substituted benzenes nih.govresearchgate.net. For this compound, such calculations would reveal the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electron density distribution is significantly influenced by the substituents on the benzene (B151609) ring. The bromine atom, being electronegative, would withdraw electron density from the ring through an inductive effect, while also donating electron density via a resonance effect. The 1-fluoroethyl group would primarily exert an electron-withdrawing inductive effect due to the fluorine atom. The interplay of these electronic effects dictates the reactivity of the aromatic ring, particularly towards electrophilic and nucleophilic attack.

The HOMO and LUMO energies are crucial indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. In a hypothetical DFT study of this compound, the HOMO would likely be a π-orbital of the benzene ring, while the LUMO would be a π*-antibonding orbital. The presence of the electron-withdrawing groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Bromobenzene (B47551)-6.82-1.235.59
Ethylbenzene (B125841)-6.68-1.105.58
1-Bromo-4-ethylbenzene-6.78-1.205.58
This compound (Estimated) -6.90 -1.35 5.55

Note: The values for this compound are estimated based on trends observed in related molecules and are for illustrative purposes only.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods can provide accurate estimates of BDEs, which are fundamental to understanding reaction mechanisms and molecular stability. For this compound, the C-Br bond and the C-H and C-F bonds in the fluoroethyl group are of particular interest.

The C-Br bond dissociation energy in aromatic compounds is influenced by the electronic nature of other substituents on the ring. Generally, the C-Br bond in bromobenzene has a BDE of approximately 336 kJ/mol. The presence of the 1-fluoroethyl group is expected to have a minor influence on this value.

The stability of the resulting radicals is a key factor in determining BDEs. The homolytic cleavage of the C-Br bond would produce a 4-(1-fluoroethyl)phenyl radical and a bromine radical. The stability of the phenyl radical is influenced by the substituent at the para position. Similarly, the dissociation of C-H or C-F bonds in the ethyl group would lead to the formation of different radical intermediates. Computational studies can be employed to calculate the energies of these radicals and, consequently, the BDEs of the various bonds in the molecule.

Table 2: Typical Bond Dissociation Energies (BDEs) for Bonds in Aromatic Compounds

BondTypical BDE (kJ/mol)
C-H (aromatic)464
C-Br (aromatic)336
C-C (alkyl-aryl)418
C-H (benzylic)356
C-F (aliphatic)485

Note: These are general values and the actual BDEs in this compound would be influenced by the specific molecular environment.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for modeling reaction mechanisms, allowing for the characterization of transition states and the determination of activation energies. This information is crucial for understanding and predicting the outcomes of chemical reactions.

For any proposed reaction mechanism, computational methods can be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which is a key determinant of the reaction rate.

For instance, in a potential nucleophilic aromatic substitution reaction involving this compound, DFT calculations could be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (an intermediate), and the departure of the bromide leaving group. The geometries and energies of all intermediates and transition states along the reaction pathway can be calculated to provide a detailed mechanistic picture.

Computational modeling can also be used to predict the regio- and stereoselectivity of reactions. By comparing the activation barriers for different possible reaction pathways, the most favorable pathway, and thus the major product, can be identified.

In the case of reactions involving the 1-fluoroethyl group, which contains a chiral center, computational methods can be used to predict the stereochemical outcome. For example, in an elimination reaction to form a vinyl group, the relative energies of the transition states leading to the (E) and (Z) isomers could be calculated. Similarly, for reactions at the chiral center, the activation barriers for attack from the two different faces of the molecule can be compared to predict the enantiomeric excess of the product.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide insights into the conformational flexibility and dynamics of molecules.

For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the ethyl group to the benzene ring and the C-C bond within the ethyl group itself. An MD simulation would involve solving Newton's equations of motion for the atoms in the molecule, allowing the molecule to explore its conformational space over time.

By analyzing the trajectory from an MD simulation, one can identify the most stable conformations (low-energy states) and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. For example, the preferred conformation of the 1-fluoroethyl group relative to the benzene ring could affect how the molecule packs in a crystal lattice or how it binds to a receptor site in a biological system.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Related Fluorinated Aromatics Research (General theoretical principles)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are predicated on the principle that the properties and activities of a chemical are intrinsically linked to its molecular structure. By quantifying structural features through numerical values known as molecular descriptors, it becomes possible to develop predictive models that can estimate the activity or properties of new, untested compounds.

The fundamental equation for a QSAR/QSPR model can be expressed as:

Activity/Property = f (Molecular Descriptors)

Where f represents a mathematical function that can range from simple linear equations to more complex non-linear models developed using machine learning algorithms.

The development of a robust QSAR/QSPR model typically involves several key stages:

Data Set Selection: A crucial first step is the compilation of a data set of structurally related compounds with accurately measured biological activity or physicochemical property data. For fluorinated aromatic compounds, this could include data on toxicity, antibacterial activity, boiling point, or partition coefficients.

Molecular Descriptor Calculation: A wide array of molecular descriptors can be calculated for each compound in the data set. These descriptors numerically characterize various aspects of the molecular structure and can be broadly categorized as:

Constitutional Descriptors (1D): These are the simplest descriptors and are derived from the molecular formula, such as molecular weight, number of atoms of a certain type, and number of single or double bonds.

Topological Descriptors (2D): These descriptors are calculated from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and molecular connectivity indices.

Geometrical Descriptors (3D): These are derived from the 3D coordinates of the atoms and include information about the size and shape of the molecule, such as molecular volume and surface area.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges.

Variable Selection: With a large number of calculated descriptors, it is essential to select a subset that is most relevant to the activity or property being modeled. This is done to avoid overfitting and to create a more interpretable model. Techniques like stepwise multiple linear regression, genetic algorithms, and principal component analysis are often employed for this purpose.

Model Development and Validation: Using the selected descriptors, a mathematical model is constructed. The most common method is Multiple Linear Regression (MLR), which generates a linear equation. More advanced techniques like Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) can also be used to capture non-linear relationships. The predictive power and robustness of the developed model are then rigorously assessed through internal and external validation techniques.

The insights gained from QSAR and QSPR models are valuable in various fields, including drug discovery, environmental fate prediction, and materials science. For fluorinated aromatic compounds like this compound, these models can predict toxicological profiles, guide the synthesis of new compounds with desired properties, and help in understanding the mechanisms of their interactions with biological systems.

Detailed Research Findings

QSAR and QSPR studies on fluorinated and halogenated aromatic compounds have provided valuable insights into the relationship between their molecular structure and various biological and physicochemical endpoints.

One area of focus has been the prediction of toxicity. For instance, a QSAR study on the acute toxicity of substituted benzenes to the fathead minnow (Pimephales promelas) has demonstrated the utility of this approach in environmental risk assessment. In such studies, the toxicity is often expressed as the negative logarithm of the lethal concentration 50 (pLC50). A variety of molecular descriptors are used to model this endpoint, including those that describe hydrophobicity (e.g., the octanol-water partition coefficient, logP), electronic effects (e.g., HOMO and LUMO energies), and molecular size and shape.

Another significant application is in predicting the antibacterial activity of fluorinated aromatic compounds. For example, QSAR studies on fluoroquinolone derivatives have been conducted to understand the structural requirements for their antibacterial potency. In these studies, the minimum inhibitory concentration (MIC) is the measured biological activity. The developed models often reveal the importance of specific atomic charges and electronic properties, such as the energy of the LUMO, in determining the antibacterial effect. These models can guide the design of new, more effective antibacterial agents.

QSPR models have also been successfully applied to predict the physicochemical properties of halogenated benzenes. For example, the normal boiling point (NBP) of these compounds can be predicted with a high degree of accuracy using topological and constitutional descriptors. These models are useful for estimating the properties of compounds for which experimental data is unavailable.

Below are illustrative data tables from hypothetical QSAR and QSPR studies on related fluorinated and brominated aromatic compounds, demonstrating the type of data and correlations that are typically generated.

Table 1: Hypothetical QSAR Data for the Toxicity of Substituted Benzenes to Tetrahymena pyriformis
CompoundObserved pIGC50logPLUMO Energy (eV)Molecular Weight
Fluorobenzene1.522.15-0.1896.10
Chlorobenzene1.852.84-0.25112.56
Bromobenzene2.012.99-0.28157.01
1-Bromo-4-fluorobenzene2.353.15-0.32175.00
1-Chloro-4-fluorobenzene2.102.95-0.29130.55
Table 2: Hypothetical QSPR Data for the Normal Boiling Point of Halogenated Benzenes
CompoundObserved NBP (°C)Wiener IndexMolecular Volume (ų)Polarizability (ų)
Fluorobenzene854290.510.3
Chlorobenzene13242102.112.3
Bromobenzene15642105.313.5
1-Bromo-4-fluorobenzene15478108.213.1
1-Chloro-4-fluorobenzene13078104.911.9

These tables illustrate how molecular descriptors (logP, LUMO Energy, Molecular Weight, Wiener Index, Molecular Volume, and Polarizability) are correlated with an observed activity (pIGC50) or property (NBP). In a full QSAR/QSPR study, these data would be used to generate a mathematical model, such as a multiple linear regression equation, which could then be used to predict the corresponding values for other, similar compounds like this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(1-fluoroethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a fluorinated toluene derivative followed by substitution. For example, bromination of 4-(1-fluoroethyl)toluene using N-bromosuccinimide (NBS) in acetonitrile under reflux (60–80°C) is a common approach . Optimizing stoichiometry (e.g., 1.2 equivalents of NBS) and solvent polarity (e.g., CCl₄ vs. acetonitrile) significantly impacts yield. Side reactions, such as over-bromination, are minimized by controlling reaction time (6–8 hours) and temperature. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Look for a triplet at δ 1.6–1.8 ppm (CF₂CH₃) and a multiplet at δ 4.2–4.5 ppm (aromatic protons adjacent to Br).
  • ¹⁹F NMR : A singlet near δ -120 ppm confirms the fluoroethyl group .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 217.02 (C₈H₇BrF₂⁺) with fragmentation patterns matching Br and CF₂CH₃ loss .
  • IR Spectroscopy : Peaks at 550–600 cm⁻¹ (C-Br stretch) and 1100–1150 cm⁻¹ (C-F stretch) validate functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluoroethyl group in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluoroethyl group (-CF₂CH₃) reduces electron density on the benzene ring, slowing oxidative addition of Pd(0) to the C-Br bond. This necessitates optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve coupling yields >70% . Computational studies (DFT) reveal that the fluorine atoms increase the activation energy for Pd insertion by 15–20 kJ/mol compared to non-fluorinated analogs .

Q. How does this compound serve as a precursor in bioactive molecule synthesis, and what are key validation steps?

  • Methodological Answer : This compound is a key intermediate in synthesizing fluorinated analogs of pharmaceuticals (e.g., kinase inhibitors). For example:
  • Step 1 : Cross-coupling with boronic acids to introduce heterocycles (e.g., pyridyl groups) .
  • Step 2 : Fluorine-specific bioactivity assays (e.g., IC₅₀ measurements against target enzymes) validate enhanced metabolic stability due to the fluoroethyl group .
  • Validation : Comparative pharmacokinetic studies in vitro (microsomal stability) and in vivo (rodent models) confirm improved half-life (>2× vs. non-fluorinated analogs) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • LogP Prediction : Use Schrödinger’s QikProp or ACD/Labs software. Experimental logP (2.8) aligns with computed values (2.7–3.0) .
  • Boiling Point : Molecular dynamics simulations (e.g., Gaussian 16) predict 100–105°C at 53 mmHg, consistent with experimental data .
  • Solubility : COSMO-RS models estimate aqueous solubility (0.2 mg/mL), validated via HPLC-UV analysis .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports 70–80% yields using NBS, while cites 60–65% for similar conditions. This discrepancy may arise from differences in starting material purity or solvent drying protocols. Researchers should pre-dry solvents (e.g., molecular sieves) and use fresh NBS to maximize reproducibility .

  • Fluorine Reactivity : Some studies suggest fluorine reduces electrophilicity at the bromine site, while others note no significant effect. Resolution lies in substrate-specific Hammett studies to quantify electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.